Product packaging for Ethyl 3-[(1-phenylethyl)amino]propanoate(Cat. No.:CAS No. 59576-44-2)

Ethyl 3-[(1-phenylethyl)amino]propanoate

Cat. No.: B2952012
CAS No.: 59576-44-2
M. Wt: 221.3
InChI Key: HAICYMWLNNWRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Importance of β-Amino Ester Scaffolds in Modern Organic Synthesis

β-Amino esters and their parent acids are crucial structural motifs in the landscape of modern organic and medicinal chemistry. Their importance stems from their prevalence in natural products and their role as versatile building blocks for a wide array of more complex molecules. cambridge.orgresearchgate.net Enantiomerically pure β-amino acids and their derivatives are particularly sought after as they are integral components of numerous biologically active compounds, including peptides, and serve as key precursors for the synthesis of β-lactam antibiotics. cambridge.orgmdpi.com

The β-amino acid framework is a core component in the design and synthesis of potential pharmaceutical drugs. mdpi.com For instance, some neuroactive drug molecules are analogues of β-alanine (3-aminopropionic acid) or contain this moiety within their structure. cambridge.orgresearchgate.net The ability to synthesize chiral β-amino esters is a significant area of research, with various methods developed, including one-pot, three-component reactions and enzymatic resolutions. mdpi.comjst.go.jp

Furthermore, the utility of this scaffold extends to materials science. Poly(β-amino ester)s (PβAEs), a class of biodegradable and pH-responsive cationic polymers, have emerged as promising systems for the delivery of drugs and genes. frontiersin.orgrsc.org The flexible design and tunable properties of PβAEs make them ideal carriers for therapeutic agents, highlighting the broad applicability of the β-amino ester backbone. rsc.org

Structural Characteristics and Chemical Significance of N-Substitution in β-Amino Esters

The introduction of a substituent onto the nitrogen atom of a β-amino ester profoundly influences its chemical and physical properties. This N-substitution creates a secondary or tertiary amine, which can alter the molecule's basicity, nucleophilicity, and steric profile compared to its primary amine counterpart. These changes, in turn, affect the molecule's reactivity and its interactions with biological targets.

From a chemical synthesis perspective, N-substitution can present challenges, such as increased steric hindrance that may complicate subsequent reactions at or near the nitrogen center. cdnsciencepub.com For example, N-methylation has been shown to reduce the rate of saponification of amino acid esters by as much as a factor of ten, an effect attributed in part to steric hindrance and solvation effects. cdnsciencepub.com

However, N-substitution is also a powerful tool for modulating biological activity. Many pharmaceuticals contain N-substituted amine functionalities to optimize their binding to receptors or enzymes, improve their pharmacokinetic properties, or reduce metabolic degradation. An example is the anticonvulsant tiagabine, which is an N-substituted analogue of a β-amino acid. researchgate.net The development of biocatalytic methods, such as the use of imine reductases, for the asymmetric synthesis of N-substituted amino esters is an active area of research, aiming to provide efficient access to these valuable chiral intermediates for the pharmaceutical industry. nih.gov

Overview of the Ethyl 3-[(1-phenylethyl)amino]propanoate Chemical Architecture within the N-Substituted β-Amino Ester Class

This compound is a specific example that embodies the key structural features of an N-substituted β-amino ester. Its chemical architecture can be deconstructed into three primary components:

The β-Amino Ester Core : The backbone of the molecule is derived from β-alanine, the simplest β-amino acid. This is esterified with an ethyl group, forming an ethyl propanoate structure with an amino group at the C-3 position.

The N-Substituent : The nitrogen atom is substituted with a 1-phenylethyl group. This substituent is notable for several reasons. It introduces a bulky, aromatic phenyl ring and, crucially, it contains a chiral center at the carbon atom directly attached to both the nitrogen and the phenyl group.

Chirality : The presence of the chiral 1-phenylethyl group means that this compound can exist as diastereomers, depending on the stereochemistry of the substituent. This chirality is a critical feature, as different stereoisomers of a molecule can exhibit vastly different biological activities.

The combination of a flexible propanoate chain, a secondary amine linkage, and a chiral, aromatic substituent makes this molecule a representative example of the structural diversity and potential complexity within the N-substituted β-amino ester class. Its structure suggests potential applications as a chiral building block in asymmetric synthesis or as a scaffold for the development of new biologically active compounds.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a list of all chemical compounds mentioned in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B2952012 Ethyl 3-[(1-phenylethyl)amino]propanoate CAS No. 59576-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(1-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)9-10-14-11(2)12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAICYMWLNNWRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 1 Phenylethyl Amino Propanoate and Analogous Structures

Direct Synthetic Routes to Ethyl 3-[(1-phenylethyl)amino]propanoate

Direct methods provide straightforward access to the racemic form of the target compound through well-established reactions such as Michael additions and reductive aminations.

The aza-Michael addition, a conjugate 1,4-addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental and direct method for synthesizing β-amino esters. researchgate.net In this context, 1-phenylethylamine (B125046) acts as the nucleophile (Michael donor) and ethyl acrylate (B77674) serves as the Michael acceptor.

The reaction can be performed under various conditions. Studies have demonstrated that this reaction can be promoted by microwave irradiation or conducted under solvent-free conditions using acidic alumina (B75360) as a heterogeneous catalyst to achieve high yields of the mono-adduct. researchgate.netnih.gov The polarity of the solvent can also influence the reaction rate, with polar solvents like methanol (B129727) known to catalyze the addition. researchgate.net While often yielding racemic products, this method is valued for its atom economy and simplicity.

A continuous-flow procedure utilizing lipase (B570770) from Thermomyces lanuginosus (Lipase TL IM) has been shown to effectively catalyze the Michael addition of various aromatic amines to acrylates, producing β-amino acid esters with excellent yields in as little as 30 minutes. mdpi.com This biocatalytic approach highlights a green and efficient alternative to traditional chemical methods.

Michael Addition Approach Catalyst/Conditions Key Features Reference
Aza-Michael AdditionAcidic AluminaSolvent-free, high selectivity for mono-adduct researchgate.net
Aza-Michael AdditionMicrowave IrradiationEnhanced reaction rates nih.gov
Biocatalytic Michael AdditionLipase TL IMGreen conditions, rapid reaction (30 min), excellent yields mdpi.com
High-Pressure Addition14 kbarRequired for less reactive enaminoester derivatives

Reductive amination is a versatile two-step process that converts a carbonyl compound and an amine into a more substituted amine. masterorganicchemistry.compearson.com To synthesize this compound, a β-keto ester such as ethyl 3-oxopropanoate (B1240783) (ethyl formylacetate) would be reacted with 1-phenylethylamine. This initial reaction forms an intermediate imine or enamine, which is subsequently reduced in situ to the target β-amino ester. nih.govresearchgate.net

The choice of reducing agent is critical for the success of this one-pot reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed because they selectively reduce the protonated imine (iminium ion) intermediate much faster than the initial ketone, thereby preventing the formation of unwanted alcohol byproducts. masterorganicchemistry.comnih.gov This method is highly adaptable for creating a wide range of N-substituted amines. masterorganicchemistry.com

Reducing Agent Substrates Key Characteristics Reference
Sodium Cyanoborohydride (NaBH₃CN)Ketone/Aldehyde + AmineSelectively reduces imines in the presence of carbonyls; effective in one-pot procedures. masterorganicchemistry.comnih.gov
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Ketone/Aldedehyde + AmineA mild and selective reducing agent, often used for its safety and efficacy. masterorganicchemistry.com

Asymmetric Synthesis of Enantiomerically Enriched this compound

Due to the presence of two stereocenters, this compound can exist as four possible stereoisomers. Asymmetric synthesis aims to selectively produce one of these isomers in high purity.

The asymmetric Mannich reaction is a powerful tool for the stereocontrolled synthesis of chiral β-amino compounds. orgchemres.org This reaction involves the addition of a stabilized carbon nucleophile, such as an enolate derived from a β-ketoester or malonate, to an imine. The stereochemical outcome is controlled by a small-molecule chiral organocatalyst.

Researchers have developed highly effective organocatalysts, such as chiral Brønsted acids or bifunctional catalysts like thioureas and squaramides derived from cinchona alkaloids or diamines. nih.govresearchgate.netmdpi.com These catalysts can activate both the imine and the nucleophile, facilitating a highly organized transition state that leads to products with excellent diastereoselectivity and enantioselectivity, often achieving enantiomeric excesses (ee) of up to 99%. nih.govmdpi.com While not always directly targeting the title compound, these methodologies establish a robust framework for accessing a wide array of chiral β-amino esters. acs.org

Biocatalysis offers a highly selective and environmentally benign route to enantiopure compounds.

Imine Reductases (IREDs): These NAD(P)H-dependent enzymes catalyze the asymmetric reduction of prochiral imines to furnish chiral amines. researchgate.netnih.gov To synthesize a specific enantiomer of this compound, an IRED could be employed for the reductive amination of ethyl 3-oxopropanoate with 1-phenylethylamine. Panels of IREDs with complementary stereoselectivities ((R)- and (S)-selective) have been developed, allowing access to the desired amine enantiomer. nih.gov

Lipases: Lipases are widely used for the kinetic resolution of racemic mixtures. nih.govchemrxiv.org A racemic mixture of this compound could be resolved using a lipase such as Candida antarctica lipase B (CAL-B) or Burkholderia cepacia lipase (PSIM). semanticscholar.orgresearchgate.net In this process, the enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer of the β-amino ester, leaving the other unreacted. This allows for the separation of the two enantiomers, with both the unreacted ester and the transformed product being obtained in high enantiomeric purity (≥99% ee). semanticscholar.org

Enzyme Class Reaction Type Application Key Advantage Reference
Imine Reductase (IRED)Asymmetric Reductive AminationDirect synthesis of a single amine enantiomer from a ketone/imine.High enantioselectivity and atom economy. researchgate.netnih.gov
Lipase (e.g., CAL-B, PSIM)Kinetic ResolutionSeparation of a racemic mixture of β-amino esters via hydrolysis or acylation.Access to both enantiomers in high purity. semanticscholar.orgresearchgate.net

1-Phenylethylamine (α-PEA) is a classic and highly effective chiral auxiliary. nih.govmdpi.com In this approach, the inherent chirality of α-PEA is used to control the formation of a new stereocenter. A prochiral substrate is reacted with an enantiomerically pure form of 1-phenylethylamine, leading to the formation of diastereomeric intermediates.

For example, the conjugate addition of a lithium amide derived from (S)-1-phenylethylamine to an α,β-unsaturated ester proceeds with high diastereoselectivity, controlled by the chiral auxiliary. nih.gov Similarly, 1,4-addition of α-phenylethylamine to a chiral unsaturated amide (also derived from α-PEA) can produce an intermediate that undergoes subsequent reactions, like alkylation, with excellent stereocontrol. nih.gov After the new stereocenter is set, the diastereomers are separated (if necessary), and the 1-phenylethylamine auxiliary is chemically cleaved to release the final, enantiomerically enriched β-amino ester. This strategy is a cornerstone of asymmetric synthesis for its reliability and the commercial availability of both (R)- and (S)-1-phenylethylamine. mdpi.com

Transition-Metal Catalyzed Enantioselective Reductions and Coupling Reactions

Transition-metal catalysis offers powerful and efficient routes to enantiomerically enriched β-amino esters. Methodologies such as asymmetric reductive amination and hydroamination have been developed, providing access to these chiral building blocks with high levels of stereocontrol.

One prominent strategy involves the asymmetric reductive amination of β-keto esters. Ruthenium-based catalysts, in particular, have demonstrated high efficacy in this transformation. For instance, the direct asymmetric reductive amination of alkyl-aryl ketones with ammonia (B1221849) and hydrogen has been achieved using a chiral Ru-catalyst. nih.gov This approach is attractive due to the use of readily available starting materials and its chemo- and enantioselectivity. nih.gov While a direct application to ethyl 3-oxo-3-phenylpropanoate for the synthesis of the title compound is a logical extension, the literature more broadly supports the reduction of various aryl ketones. For example, a range of diaryl and sterically hindered ketones can be effectively reduced to the corresponding chiral primary amines with high yields and enantiomeric excesses. nih.gov

Another powerful technique is the enantioselective hydroamination of alkenes. Rhodium and iridium-catalyzed hydroamination reactions have been reported for the synthesis of various amines. nih.gov Rhodium-catalyzed enantioselective hydroamination of internal alkynes can produce N-allylic indolines with high regio- and enantioselectivity. escholarship.org Although not a direct synthesis of the target compound, these methods highlight the potential of transition metals to catalyze the addition of N-H bonds across unsaturated carbon-carbon bonds in a stereocontrolled manner.

Palladium-catalyzed reactions have also been employed for the synthesis of N-aryl-β-amino alcohols through a sequential one-pot N-arylation–carbo-amination–C-arylation of O-homoallylhydroxylamines. rsc.orgnih.gov This demonstrates the versatility of palladium in constructing C-N bonds and forming complex nitrogen-containing molecules.

Catalyst SystemSubstrate TypeReaction TypeKey FeaturesReported Enantioselectivity
Ruthenium/(S,S)-f-binaphane/PPh3Alkyl-Aryl KetonesAsymmetric Reductive AminationDirect amination with ammonia and H2. nih.govUp to >99% ee nih.gov
Rhodium/Chiral LigandInternal AlkynesEnantioselective HydroaminationHigh regio- and enantioselectivity for branched products. escholarship.orgNot specified for target compound
Palladium/LigandO-homoallylhydroxylamines/Aryl BromidesSequential N-arylation-Carbo-aminationOne-pot synthesis of N-aryl-β-amino alcohols. rsc.orgnih.govNot specified for target compound

Synthesis via Functional Group Interconversions and Precursor Derivatization

The synthesis of this compound and its analogs can also be achieved through the modification of readily available precursors using functional group interconversions.

A practical approach involves the use of functionalized phenylpropanoate intermediates. For example, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, a structural analog, has been reported. nih.gov This synthesis starts with the tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid in triethylammonium (B8662869) formate (B1220265) (TEAF). The resulting 3-(3-nitrophenyl)propanoic acid is then reduced with stannous chloride in ethanol (B145695). A key feature of this step is the simultaneous reduction of the nitro group to an amine and the esterification of the carboxylic acid to the ethyl ester, facilitated by stannous chloride acting as both a reducing agent and a Lewis acid catalyst. nih.gov

This strategy could be adapted for the synthesis of the title compound by starting with acetophenone (B1666503) and performing a reductive amination with the appropriate amine after the initial carbon chain elongation.

The ring-opening of chiral aziridines is a well-established and powerful method for the stereoselective synthesis of β-amino esters. Specifically, N-(1-phenylethyl)aziridine-2-carboxylates are excellent precursors for the target compound. The regioselectivity of the ring-opening reaction is a critical factor and can be influenced by the substituents on the aziridine (B145994) ring and the nature of the nucleophile.

The aziridine ring can be opened with high regioselectivity at the less substituted carbon atom (C3) by various nucleophiles. beilstein-journals.org However, in some cases, particularly with certain functional groups at the C2 position, the ring-opening can occur at the C2 carbon. For instance, the ring-opening of a 2-(γ-ketoalkyl) substituted aziridine with water in the presence of trifluoroacetic acid (TFA) proceeds via nucleophilic attack at the C2 position. nih.govresearchgate.net Conversely, a similar aziridine with a γ-silylated hydroxy group undergoes ring-opening at the C3 position. nih.govresearchgate.net This highlights the subtle electronic and steric factors that govern the regiochemical outcome.

For the synthesis of this compound, a reductive ring-opening of an appropriate N-(1-phenylethyl)aziridine-2-carboxylate would be a direct approach.

Aziridine SubstrateReaction ConditionsSite of Nucleophilic AttackProduct TypeReference
2-(γ-ketoalkyl)aziridineTFA, Acetone/H2OC2α-hydroxy-β-amino ketone nih.govresearchgate.net
2-(γ-silylated hydroxyalkyl)aziridineAcOHC3β-acetoxy-α-amino compound nih.gov
General N-(1-phenylethyl)aziridine-2-carboxylateH2, Pd(OH)2C3 (less substituted)β-amino ester beilstein-journals.org

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. The synthesis of β-amino esters can be achieved through a cascade involving amination and esterification.

A common strategy is the aza-Michael addition of an amine to an α,β-unsaturated ester. This reaction directly introduces the amino group at the β-position. The conjugate addition of both aromatic and aliphatic amines to α,β-unsaturated carbonyl compounds can be catalyzed by various reagents under solvent-free conditions, leading to the corresponding Michael adducts in good yields. organic-chemistry.org The use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, on the α,β-unsaturated amide can lead to a diastereoselective aza-Michael addition, which after further transformation, yields enantiomerically enriched β-amino esters. nih.gov

A one-pot synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, an analog of the target compound, has been described in a patent. This process involves the direct reaction of 2-aminopyridine (B139424) with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst. google.com This exemplifies a direct amination and esterification cascade in a single step.

Another approach involves the reaction of β-keto esters with amines in the presence of a catalytic amount of acetic acid under ultrasound irradiation to produce β-enamino esters. organic-chemistry.org While this yields an unsaturated product, subsequent reduction would provide the desired β-amino ester.

Chemical Reactivity and Mechanistic Studies of Ethyl 3 1 Phenylethyl Amino Propanoate

Transformations at the Ester Moiety

The ester group in Ethyl 3-[(1-phenylethyl)amino]propanoate is susceptible to nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into carboxylic acids, different esters, or amides, providing pathways to a variety of valuable derivatives.

Hydrolytic Cleavage Reactions (Acid-Catalyzed, Base-Catalyzed, Enzymatic)

Hydrolysis of the ethyl ester group yields the corresponding β-amino acid, 3-[(1-phenylethyl)amino]propanoic acid. This transformation can be achieved under acidic, basic, or enzymatic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis. The mechanism, typically AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemistnotes.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release ethanol (B145695) and the protonated carboxylic acid. youtube.com The reaction is reversible, so an excess of water is typically used to drive the equilibrium toward the products.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the reaction of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemistnotes.comyoutube.com The hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the ethoxide ion (⁻OEt) as the leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. youtube.com An acidic workup is required to protonate the carboxylate and isolate the free amino acid. For some ω-amino acid esters, intramolecular aminolysis can compete with hydrolysis, leading to lactam formation; however, this is more common for esters that can form stable 5- or 6-membered rings. core.ac.uk

Enzymatic Hydrolysis: Lipases are a class of enzymes capable of catalyzing the hydrolysis of ester bonds with high chemo-, regio-, and enantioselectivity. nih.gov This method is particularly valuable in green chemistry due to the mild reaction conditions (neutral pH, room temperature) and the aqueous environment. nih.govmdpi.com Lipases such as Candida antarctica lipase (B570770) B (CAL-B) and lipases from Pseudomonas cepacia have been successfully used for the kinetic resolution of racemic β-amino esters. nih.govmdpi.com In the case of racemic this compound, a suitable lipase could selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester enantiomer from the product amino acid enantiomer. mdpi.com

Hydrolysis Method Typical Reagents/Catalysts Key Mechanistic Feature Conditions Product
Acid-CatalyzedH₂O, cat. H₂SO₄ or HClProtonation of carbonyl oxygen (AAC2) chemistnotes.comyoutube.comHeatCarboxylic Acid + Alcohol
Base-CatalyzedNaOH or KOH in H₂O/EtOHNucleophilic attack by OH⁻ (BAC2) chemistnotes.comyoutube.comHeatCarboxylate Salt + Alcohol
EnzymaticLipases (e.g., CAL-B, Lipase PS)Enantioselective catalysis nih.govmdpi.comNeutral pH, 25-60°C(S)- or (R)-Carboxylic Acid + (R)- or (S)-Ester

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This reaction is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct. nih.gov For this compound, this allows for the synthesis of methyl, benzyl (B1604629), or other alkyl esters.

The reaction can be catalyzed by acids (H₂SO₄, TsOH), bases (NaOR, 4-DMAP), or specific metal catalysts. nih.gov Boron-based catalysts, such as boric acid and arylboronic acids, have also been shown to be effective and are attractive due to their low toxicity. researchgate.netbohrium.com The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Research on the transesterification of β-keto esters has shown that selectivity for the β-carbonyl functionality is possible, which proceeds via an enol or acylketene intermediate. nih.gov While not a β-keto ester, the principles of catalysis are broadly applicable to this compound.

Catalyst Type Examples Typical Conditions
Acid CatalystsH₂SO₄, Boric Acid, Boronic Acids researchgate.netAnhydrous, Heat
Base CatalystsNaOMe, Et₃N, 4-DMAP nih.govAnhydrous, Room Temp to Heat
Metal CatalystsSulfated Zirconia nih.govAnhydrous, Heat
EnzymesLipases (e.g., CAL-B) bohrium.comAnhydrous organic solvent, Heat

Amidation Reactions for Synthesis of N-Substituted β-Amino Acid Amides

The direct reaction of the ester with an amine to form an amide is known as aminolysis. This transformation typically requires more forcing conditions (e.g., high temperatures) than hydrolysis because amines are generally less nucleophilic than hydroxide ions. The reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, followed by the elimination of ethanol.

To facilitate this reaction under milder conditions, various catalytic methods have been developed. Lewis acids such as zirconium compounds can catalyze the amidation of esters with both primary and secondary amines, often with excellent retention of configuration for chiral substrates. researchgate.net Borate esters, such as B(OCH₂CF₃)₃, have been employed for the direct, protecting-group-free amidation of amino acids and can also promote the amidation of esters. nih.govrsc.org These methods provide a direct route from this compound to a wide range of N-substituted β-amino acid amides, which are valuable building blocks in medicinal chemistry.

Reactions of the Secondary Amine Functionality

The secondary amine in this compound is a key functional group, acting as both a base and a nucleophile. Its reactivity allows for modifications at the nitrogen atom, leading to the synthesis of more complex derivatives.

Nucleophilic Reactivity of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom makes the secondary amine a nucleophilic center. acs.org In general, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group, though they are also more sterically hindered. masterorganicchemistry.com The nucleophilicity of the amine in this compound allows it to react with a variety of electrophiles. The presence of the bulky 1-phenylethyl group may introduce steric hindrance, potentially slowing reactions with very bulky electrophiles. However, the nitrogen atom remains a reactive site for transformations such as alkylation and acylation. Quantitative studies on amine nucleophilicity have been conducted, allowing for the prediction of reaction rates with various electrophiles. acs.org

N-Alkylation and N-Acylation Protocols

N-Alkylation: The introduction of an alkyl group onto the amine nitrogen can be achieved through several methods. The classical approach involves reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). This is a nucleophilic substitution reaction where the amine displaces the halide. A non-nucleophilic base is often added to neutralize the hydrogen halide byproduct. A major drawback can be over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt.

Reductive amination is another widely used method, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). monash.edu More recently, catalytic "borrowing hydrogen" or "hydrogen autotransfer" methodologies have emerged, which use alcohols as alkylating agents in the presence of transition metal catalysts (e.g., Ru, Ir). nih.govresearchgate.net This approach is highly atom-economical, producing only water as a byproduct. nih.gov

N-Acylation: The amine can be readily acylated to form a tertiary amide. This is typically achieved by reacting the amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. youtube.com When using an acyl chloride, the reaction is often performed under Schotten-Baumann conditions, which involve an aqueous base (like NaOH) or an organic base (like pyridine (B92270) or triethylamine) to neutralize the HCl generated. google.com Acid anhydrides are also effective acylating agents, producing a carboxylic acid as a byproduct. youtube.com This reaction is fundamental for synthesizing N-acyl-β-amino acid esters, which are precursors to many biologically active molecules. researchgate.net

Transformation Reagent Class Specific Examples Product Type
N-AlkylationAlkyl HalidesCH₃I, BnBrTertiary Amine
Aldehydes/Ketones + Reducing AgentCH₂O + NaBH₃CN monash.eduTertiary Amine
Alcohols + CatalystR-OH + Ru-catalyst nih.govTertiary Amine
N-AcylationAcyl ChloridesAcetyl chloride, Benzoyl chloride researchgate.netTertiary Amide
Acid AnhydridesAcetic anhydride, Boc anhydrideTertiary Amide
Activated EstersN-Hydroxysuccinimide (NHS) esters google.comTertiary Amide

Reductive Transformations and Amine Derivatization

The functional groups of this compound—a secondary amine and an ethyl ester—are amenable to various chemical transformations, including reduction and derivatization.

Reductive Transformations: The ester functional group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this transformation. libretexts.orgmasterorganicchemistry.combyjus.com The reaction involves the nucleophilic attack of hydride ions from LiAlH4 on the electrophilic carbonyl carbon of the ester. This process typically requires an anhydrous, non-protic solvent like tetrahydrofuran (B95107) (THF). byjus.comorgsyn.org The reduction of the ethyl ester would yield 3-[(1-phenylethyl)amino]propan-1-ol, an amino alcohol, along with ethanol. beilstein-journals.orgnih.gov This transformation is a standard procedure for converting amino acid esters into their corresponding amino alcohols. orgsyn.org

Amine Derivatization: The secondary amine nitrogen in the molecule serves as a nucleophilic center for derivatization reactions such as alkylation and acylation. Direct N-alkylation of amino acid esters can be achieved using alcohols under catalytic conditions, representing an atom-economic method that often proceeds with high retention of the original stereochemistry. researchgate.netresearchgate.net For instance, ruthenium-catalyzed "borrowing hydrogen" strategies enable the N-alkylation of amino esters with alcohols, where the only byproduct is water. researchgate.net Such methods are crucial for preserving the valuable chiral information within the molecule. researchgate.net Acylation reactions, for example with acyl chlorides or anhydrides, would readily form the corresponding amide at the secondary amine position.

Stereochemical Outcomes and Diastereocontrol in Reactions

The stereochemistry of this compound is centered on the chiral (1-phenylethyl) group, which plays a critical role as a chiral auxiliary in directing the stereochemical outcomes of reactions.

The synthesis of β-amino esters like this compound can be achieved through multi-component reactions where the chirality of an input material directs the formation of new stereocenters. A common and effective method is the conjugate addition (aza-Michael reaction) of a chiral amine to an α,β-unsaturated ester. rsc.orgnih.gov

In the synthesis of the target molecule, chiral (R)- or (S)-1-phenylethylamine can be used as the nitrogen nucleophile in a conjugate addition to ethyl acrylate (B77674). The existing stereocenter on the 1-phenylethylamine (B125046) acts as a chiral auxiliary, influencing the facial selectivity of the addition to the prochiral alkene and thus controlling the stereochemistry of the newly formed carbon-nitrogen bond. mdpi.comrsc.org This diastereoselective approach is a cornerstone for synthesizing chiral β-amino acids and their derivatives. mdpi.com The level of diastereoselectivity can be influenced by reaction conditions, including the choice of catalyst and solvent. nih.gov

AmineMichael AcceptorCatalyst/ConditionsDiastereomeric Ratio (d.r.)
(S)-N-benzyl-N-(α-methylbenzyl)amideEnantiopure α,β-unsaturated esterLithium amide baseHigh d.r. reported
1-phenylethylamineEthyl acrylateSolvent-free or catalyzedDiastereoselectivity expected
Various primary aminesVarious Michael acceptorsAcidic alumina (B75360), solvent-freeSelective mono-adduct formation

This table presents representative data for diastereoselective conjugate addition reactions similar to the synthesis of this compound, illustrating the principle of using chiral amines to induce stereocontrol. Specific data for the target molecule's synthesis may vary. rsc.orgmdpi.comrsc.org

The (1-phenylethyl)amine moiety is a privileged chiral auxiliary, meaning its stereocenter is robust and effectively maintains its configuration through various chemical transformations, guiding the stereochemistry of subsequent reactions. mdpi.comrsc.org

Enantioselectivity Maintenance: In transformations such as the hydrolysis of the ester group, the original stereochemistry of the chiral amine is typically preserved. Lipase-catalyzed enantioselective hydrolysis is a well-established method for the kinetic resolution of racemic β-amino esters. mdpi.comresearchgate.netnih.gov In such processes, one enantiomer is selectively hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enantiomerically enriched. This demonstrates that the reaction at the ester functional group can proceed without affecting the stereocenter on the amine substituent. Similarly, catalytic N-alkylation of amino acid esters has been shown to proceed with excellent retention of stereochemical integrity. researchgate.netresearchgate.net

Stereocenter Inversion: While the stereocenter of the 1-phenylethyl group itself is stable, epimerization can become a concern if a new stereocenter is created, for example, at the α-carbon of the propanoate backbone. The acidity of the α-proton makes this position susceptible to epimerization under basic or acidic conditions, which could alter the diastereomeric ratio of the product. acs.org However, recent advances in photocatalysis have demonstrated methods for the controlled epimerization of unactivated stereocenters, which can be used strategically to invert configurations to access less thermodynamically favored isomers. researchgate.net For this compound itself, which lacks a stereocenter at the α- or β-position of the propanoate chain, this is not a primary concern. The focus remains on the high fidelity of the original chiral auxiliary during reactions. researchgate.net

Catalytic Methodologies Applied to Propanoate Derivatives and Related Substrates

Catalytic methods are essential for the efficient and selective synthesis of propanoate derivatives and related structures from simple, unsaturated precursors.

Carbonylation and hydrocarboxylation reactions provide direct pathways to carboxylic acids and their derivatives from unsaturated hydrocarbons like alkenes. These methods are highly relevant for synthesizing the propanoate backbone. Hydrocarboxylation of α,β-unsaturated esters involves the addition of a hydrogen atom and a carboxyl group across the double bond.

Various catalytic systems have been developed for this purpose. Photocatalyzed, β-selective hydrocarboxylation of α,β-unsaturated esters using CO2 has been achieved under flow conditions. mdpi.com Electrochemical approaches also enable the highly regioselective hydrocarboxylation of α,β-unsaturated alkenes. libretexts.orgresearchgate.net Furthermore, transition-metal catalysts, particularly those based on nickel, have been used for the regioselective hydrocarboxylation of a broad range of alkenes with CO2. researchgate.net

Substrate TypeCatalytic MethodCatalyst/ReagentKey Outcome
α,β-Unsaturated EstersPhotocatalysisLight, CO2, (TMS)3SiHβ-selective hydrocarboxylation
α,β-Unsaturated EstersElectrochemistryNon-sacrificial electrode, CO2High regioselectivity, α-quaternary centers possible
Alkenylboronic EstersCopper(I) CatalysisCu(I), CO2Carboxylation with high functional group tolerance
Vinyl HalidesNickel CatalysisNi catalyst, Formates (CO2 surrogate)Formation of acrylic acids

This table summarizes various catalytic methodologies for the carboxylation and hydrocarboxylation of unsaturated precursors relevant to the synthesis of propanoate derivatives. libretexts.orgmdpi.comresearchgate.netresearchgate.net

The catalytic hydrogenation of carboxylic acid esters to primary alcohols is a fundamental organic transformation, though it is challenging due to the low reactivity of the ester's carbonyl group. researchgate.net This reaction is the reductive counterpart to esterification. For substrates like β-amino esters, a key challenge is to achieve reduction without causing racemization or loss of stereochemical integrity at existing chiral centers.

Specialized catalysts are often required to achieve satisfactory yields under manageable conditions. Nishimura's catalyst (a mixed Rh/Pt oxide) has been used for the hydrogenation of chiral α-amino and α-hydroxy esters to their corresponding alcohols at room temperature, preserving the stereochemistry. While effective, this can require high hydrogen pressures and catalyst loadings. Other systems, such as Mg²⁺-doped Cu/ZnO/Al2O3 catalysts, have also been developed for the hydrogenation of amino acid esters to chiral amino alcohols without racemization. The "borrowing hydrogen" strategy, often employing ruthenium catalysts, can also be applied to the amination of β-hydroxyl acid esters, which involves related hydrogenation and dehydrogenation steps. orgsyn.org

Oxidative Amination and C-H Functionalization Strategies

The strategic functionalization of carbon-hydrogen (C-H) bonds and the formation of new carbon-nitrogen (C-N) bonds through oxidative amination are powerful tools in modern organic synthesis. While direct studies on this compound are not extensively documented in the literature, its structural motifs—a β-amino ester, a secondary amine, and a phenylethyl group—suggest significant potential for such transformations. Drawing parallels from research on analogous structures allows for a comprehensive exploration of the prospective reactivity of this compound in oxidative amination and C-H functionalization reactions.

Transition metal catalysis, particularly with palladium and rhodium, has been pivotal in advancing these methodologies. rhhz.netnih.gov These strategies offer atom-economical and efficient pathways to introduce complexity and synthesize novel derivatives from readily available starting materials. For this compound, potential sites for C-H functionalization include the aromatic ring of the phenylethyl group, the benzylic position, and the aliphatic backbone of the propanoate moiety.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a cornerstone of C-H functionalization, enabling the arylation, alkenylation, and alkynylation of C(sp²) and C(sp³) bonds. rhhz.netsnnu.edu.cn In the context of this compound, the phenylethyl group presents a prime target for directed C-H functionalization. The nitrogen atom can act as a directing group, facilitating ortho- or meta-selective functionalization of the aromatic ring.

Recent advancements have demonstrated the meta-C–H arylation of phenylethylamine derivatives using a removable directing group. nih.gov This approach could potentially be adapted to this compound, allowing for the introduction of various aryl groups at the meta position of the phenyl ring. A representative transformation is depicted below:

Scheme 1: Proposed meta-C-H Arylation of a Phenylethylamine Derivative

The reaction typically proceeds via a palladium-catalyzed C-H activation step, followed by coupling with an aryl halide or another suitable coupling partner. The choice of ligand is crucial for achieving high selectivity and yield. snnu.edu.cn

Furthermore, palladium catalysis has been successfully employed for the functionalization of β-C(sp³)–H bonds in amino acid derivatives. rhhz.net This suggests that the C-H bonds on the propanoate backbone of this compound could also be targets for functionalization, leading to the synthesis of novel β-substituted amino acid derivatives.

A summary of typical conditions for palladium-catalyzed C-H functionalization of related substrates is presented in the table below.

CatalystLigandDirecting GroupCoupling PartnerSolventTemp (°C)Yield (%)Ref
Pd(OAc)₂3-Trifluoromethyl-2-pyridoneOxime etherAryl iodideDioxane12060-85 nih.gov
Pd(TFA)₂Quinoline-basedN-PhthaloylSelectfluor1,4-Dioxane10050-70 rhhz.net
Pd(dba)₂L1 (phosphine)N/AAryl bromideToluene11070-90 acs.org

Rhodium-Catalyzed Oxidative Amination

Rhodium catalysts have shown remarkable efficacy in oxidative amination reactions, which involve the formation of a C-N bond through the oxidation of a C-H bond in the presence of an amine. nih.govnih.gov For this compound, which is a secondary amine, intermolecular and intramolecular oxidative amination pathways could be envisioned.

Intermolecular rhodium-catalyzed C-H amination could potentially occur at the benzylic C-H bond of the phenylethyl group, given its relative weakness and accessibility. rsc.org This would lead to the formation of a diamine derivative. The choice of the amination agent and the rhodium catalyst would be critical in controlling the selectivity and efficiency of this transformation. nih.gov

A general representation of rhodium-catalyzed intermolecular C-H amination is shown below:

Scheme 2: General Rhodium-Catalyzed Intermolecular C-H Amination

The catalytic cycle is believed to involve the formation of a rhodium-nitrenoid intermediate, which then inserts into a C-H bond. nih.gov The selectivity of the C-H insertion is influenced by electronic and steric factors.

The following table summarizes representative conditions for rhodium-catalyzed amination reactions on analogous substrates.

CatalystAminating AgentOxidantSolventTemp (°C)Yield (%)Ref
Rh₂(esp)₂Sulfamate esterPhI(OAc)₂Dichloromethane4080-95 nih.gov
[(BINAP)Rh]BF₄Amine/AnilineStyreneToluene/H₂O11075-90 nih.govresearchgate.net
Rh₂(OAc)₄N-mesyloxycarbamateN/AEthyl acetate2560-80 rsc.orgsigmaaldrich.com

Advanced Spectroscopic and Structural Characterization of Ethyl 3 1 Phenylethyl Amino Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy for Proton Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy of Ethyl 3-[(1-phenylethyl)amino]propanoate is expected to reveal a distinct set of signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen and nitrogen causing a downfield shift to higher ppm values. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets, providing valuable information about the connectivity of the carbon skeleton.

The anticipated ¹H NMR spectrum would feature signals for the aromatic protons of the phenyl group, typically observed in the range of 7.2-7.4 ppm. The methine proton of the phenylethyl group would likely appear as a quartet, coupled to the adjacent methyl protons. The methylene (B1212753) protons of the ethyl ester group are expected to show a quartet due to coupling with the neighboring methyl protons. The other methylene and methyl protons throughout the molecule would exhibit characteristic chemical shifts and splitting patterns based on their respective electronic environments and neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl-H 7.20-7.40 Multiplet -
-CH(Ph)- 3.80-4.00 Quartet 6.5-7.0
-CH(Ph)CH 1.30-1.50 Doublet 6.5-7.0
-NH-CH ₂- 2.80-3.00 Triplet 6.0-6.5
-CH₂-C(O)- 2.40-2.60 Triplet 6.0-6.5
-O-CH ₂-CH₃ 4.05-4.25 Quartet 7.0-7.5
-O-CH₂-CH 1.15-1.35 Triplet 7.0-7.5

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift is indicative of its hybridization and chemical environment.

For this compound, the carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 170-175 ppm. The aromatic carbons of the phenyl ring would resonate in the 125-145 ppm region. The carbon atoms directly bonded to the nitrogen and oxygen atoms will also be shifted downfield due to the electronegativity of these heteroatoms. The aliphatic carbons of the ethyl and propanoate moieties would appear at higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-C =O 172.0-174.0
Aromatic Quaternary C 140.0-145.0
Aromatic C H 125.0-129.0
-O-C H₂-CH₃ 60.0-62.0
-C H(Ph)- 55.0-58.0
-NH-C H₂- 45.0-48.0
-C H₂-C(O)- 35.0-38.0
-CH(Ph)C H₃ 22.0-25.0

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the detailed connectivity within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between the methine proton of the phenylethyl group and its adjacent methyl protons, as well as between the methylene protons of the propanoate chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be instrumental in definitively assigning the signals in both the ¹H and ¹³C NMR spectra.

These 2D NMR techniques would be crucial in confirming the structural assignments made from 1D NMR and in providing a complete picture of the molecular connectivity of this compound.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band in the region of 1730-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. The N-H stretching vibration of the secondary amine would likely appear as a moderate band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Other important vibrations would include the C-N stretching and N-H bending modes.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (Secondary Amine) 3300-3500 Medium
C-H Stretch (Aromatic) 3000-3100 Medium
C-H Stretch (Aliphatic) 2850-2960 Medium to Strong
C=O Stretch (Ester) 1730-1750 Strong
C=C Stretch (Aromatic) 1450-1600 Medium to Weak
N-H Bend (Secondary Amine) 1550-1650 Medium
C-O Stretch (Ester) 1150-1250 Strong

X-Ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-Ray Diffraction Analysis of Molecular Conformation and Crystal Packing

A single crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. It would also elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.

Due to the lack of publicly available crystallographic data, a table of crystal data and structure refinement parameters cannot be provided at this time.

Investigation of Intermolecular Interactions

The solid-state architecture and bulk properties of this compound are governed by a variety of non-covalent intermolecular interactions. While specific crystallographic data for this compound is not widely published, its functional groups—a secondary amine, an ester, and a phenyl ring—suggest the presence of several key interactions that dictate its crystal packing. mdpi.comrsc.org

Hydrogen Bonding: The secondary amine group (-NH-) is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the nitrogen atom itself can act as hydrogen bond acceptors. This allows for the formation of intermolecular hydrogen bonds, which are among the strongest non-covalent interactions and significantly influence the compound's melting point and solubility.

π-π Stacking: The presence of the phenyl ring facilitates π-π stacking interactions. These interactions occur when the electron-rich π systems of adjacent aromatic rings align, contributing to the stability of the crystal lattice. The geometry of this stacking can be either face-to-face or offset.

C-H...π Interactions: In addition to π-π stacking, the phenyl ring can also participate in C-H...π interactions. In this arrangement, a C-H bond from an adjacent molecule is directed towards the face of the aromatic ring, acting as a weak hydrogen bond.

These intermolecular forces collectively determine the supramolecular assembly of this compound in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) are particularly well-suited for this molecule. mdpi.com

The expected molecular weight of this compound (C₁₃H₁₉NO₂) is 221.3 g/mol . In ESI-MS, the compound is expected to be readily protonated at the secondary amine to form the pseudomolecular ion [M+H]⁺ at an m/z of 222.3.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. For phenethylamine (B48288) derivatives, cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway. researchgate.netnih.gov A primary fragmentation route for the [M+H]⁺ ion of this compound is the α-cleavage, which involves the breaking of the C-C bond between the phenylethyl group and the nitrogen. This would result in the formation of a stable benzylic cation.

Table 1: Predicted ESI-MS Fragmentation for this compound

Precursor Ion (m/z)Proposed FragmentFragment Ion (m/z)
222.3[C₈H₉]⁺105.1
222.3[C₅H₁₀NO₂]⁺116.1

This table is based on theoretical fragmentation patterns for similar compounds.

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are indispensable for assessing the purity and, crucially for this chiral molecule, the enantiomeric excess of this compound.

Both HPLC and UPLC are powerful techniques for the separation and quantification of this compound from reaction mixtures and for determining its purity. mdpi.com These methods typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the phenyl group provides strong chromophoric activity.

UPLC, with its use of smaller particle size columns, offers advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.net These features are particularly beneficial for high-throughput screening and quality control applications.

Since this compound possesses a chiral center at the 1-phenylethyl position, separating its enantiomers is essential for stereoselective synthesis and applications. nih.gov This is effectively achieved using HPLC with a chiral stationary phase (CSP). mdpi.commdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of chiral amines and their derivatives. researchgate.net The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. chromatographyonline.com Acidic or basic additives may also be employed to improve peak shape and resolution.

Table 2: Exemplary Chiral HPLC Conditions for Phenylethylamine Derivatives

ParameterCondition
Column Chiralpak® AD-H (Amylose derivative)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25 °C

This table represents typical conditions used for the chiral separation of analogous compounds and may require optimization for this compound.

Theoretical and Computational Investigations of Ethyl 3 1 Phenylethyl Amino Propanoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in quantum chemistry and condensed matter physics to predict molecular properties and reactivity. A DFT study of Ethyl 3-[(1-phenylethyl)amino]propanoate would provide fundamental insights into its behavior at the molecular level.

Electronic Structure, Geometry Optimization, and Conformational Analysis

A primary step in the computational analysis of this compound would involve geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be a critical component of the study. Due to the presence of several single bonds, this compound can exist in various conformations. A systematic search of the conformational space would identify the different stable conformers and their relative energies. This information is crucial for understanding the molecule's flexibility and the most probable shapes it adopts under different conditions. The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density, which is fundamental to understanding its chemical properties.

Prediction of Spectroscopic Properties: Theoretical NMR and IR Spectra

Once the geometry of the most stable conformer(s) is optimized, computational methods can be used to predict various spectroscopic properties.

Theoretical Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. Comparing the theoretical spectrum with an experimentally obtained spectrum can help in the assignment of the observed absorption bands to specific molecular motions, thus confirming the molecular structure.

Theoretical Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra, aiding in the assignment of signals to specific nuclei within the molecule.

Quantum Chemical Descriptors and Molecular Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and other properties.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. The spatial distribution of the HOMO identifies the regions of the molecule from which electrons are most likely to be donated in a chemical reaction.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. The distribution of the LUMO points to the sites where the molecule is most susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

A hypothetical data table for the HOMO, LUMO, and energy gap would look as follows, with values to be determined by actual DFT calculations.

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value

Global and Local Reactivity Indices (e.g., Fukui Functions, Molecular Electrostatic Potential)

To further quantify and visualize the reactivity of this compound, various reactivity indices would be calculated.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile.

A representative data table for these global reactivity descriptors is shown below.

DescriptorFormulaValue
Ionization Potential (I)-EHOMOValue
Electron Affinity (A)-ELUMOValue
Electronegativity (χ)(I + A) / 2Value
Chemical Hardness (η)(I - A) / 2Value
Chemical Softness (S)1 / ηValue
Electrophilicity Index (ω)χ² / (2η)Value

Local Reactivity Descriptors: These indices identify the most reactive sites within the molecule.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to predict the sites for nucleophilic, electrophilic, and radical attacks.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green regions represent neutral potential. The MEP map provides an intuitive understanding of where the molecule is likely to interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. For this compound, NBO analysis would reveal:

Hybridization: The hybridization of the atomic orbitals involved in forming each bond.

Charge Distribution: The natural charges on each atom, offering a more refined picture of the charge distribution than other methods.

The results of an NBO analysis are often presented in a table detailing the key donor-acceptor interactions and their stabilization energies.

Donor NBOAcceptor NBOStabilization Energy (kcal/mol)
Example: LP(1) NExample: σ*(C-C)Value
.........

Mechanistic Computational Modeling

However, based on general principles of computational chemistry applied to analogous reactions, a hypothetical discussion of the likely approaches and expected findings can be outlined.

Reaction Pathway Elucidation and Transition State Analysis.

A computational study of the aza-Michael addition between 1-phenylethylamine (B125046) and ethyl acrylate (B77674) to form this compound would likely be conducted using Density Functional Theory (DFT) methods. These calculations would aim to map out the potential energy surface of the reaction to identify the most favorable reaction pathway.

The elucidation of the reaction pathway would involve locating the structures of the reactants, intermediates, transition states, and products. For the uncatalyzed reaction, a concerted mechanism or a stepwise mechanism involving a zwitterionic intermediate would be considered. In the stepwise mechanism, the nitrogen of the amine would first attack the β-carbon of the ethyl acrylate, leading to the formation of a carbanion, which is stabilized by the adjacent ester group, and an ammonium (B1175870) cation. This is then followed by an intramolecular proton transfer to yield the final product.

Transition state analysis would be crucial in determining the rate-determining step of the reaction. By calculating the energy barriers associated with each transition state, the kinetic feasibility of different pathways can be compared. The geometry of the transition states would provide insights into the atomic rearrangements that occur during the reaction. For instance, the analysis would reveal the extent of bond formation between the nitrogen and the β-carbon and the degree of proton transfer in the transition state.

Hypothetical Data for Transition State Analysis:

The following interactive table presents hypothetical energy data for a DFT study on the aza-Michael addition, illustrating the kind of results such a study would generate.

SpeciesRelative Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Reactants0.0N/A
Zwitterionic Intermediate+5.2N/A
Transition State 1 (TS1)+15.8-350
Transition State 2 (TS2)+8.5-1200
Product-20.1N/A

Note: This data is purely illustrative and not based on actual computational results for the specified reaction.

Stereochemical Predictions and Origin of Selectivity in Catalytic Processes.

The reaction between the chiral amine (R)- or (S)-1-phenylethylamine and ethyl acrylate results in the formation of a new stereocenter, leading to diastereomeric products. A key objective of a computational study would be to predict the diastereoselectivity of this reaction and to understand the origins of this selectivity.

This would involve modeling the transition states leading to the different diastereomers. The diastereoselectivity is determined by the relative energies of these diastereomeric transition states; the lower the energy of a transition state, the faster the rate of formation of the corresponding diastereomer.

The origin of selectivity would be analyzed by examining the non-covalent interactions within the transition state structures. Factors such as steric hindrance, hydrogen bonding, and π-π stacking interactions would be investigated to explain why one transition state is favored over the other. For example, the orientation of the phenyl group and the ethyl ester group in the transition state could lead to stabilizing or destabilizing interactions that dictate the stereochemical outcome.

In the context of a catalyzed reaction, for instance, with a chiral Brønsted or Lewis acid catalyst, the computational model would also include the catalyst. The analysis would then focus on how the catalyst interacts with the substrates to create a chiral environment that favors the formation of one diastereomer. The binding of the catalyst to the ethyl acrylate and/or the 1-phenylethylamine would be modeled, and the transition states for the catalyzed reaction would be located and analyzed.

Hypothetical Data for Stereochemical Prediction:

This interactive table shows hypothetical relative energies for the transition states leading to the (R,R) and (R,S) diastereomers of the product, which would be used to predict the diastereomeric ratio.

Transition StateRelative Energy (kcal/mol)Predicted Diastereomeric Ratio (R,R):(R,S)
TS(R,R)15.895:5
TS_(R,S)17.5

Note: This data is purely illustrative and not based on actual computational results for the specified reaction.

Applications in Advanced Organic Synthesis and Chiral Building Block Chemistry

Ethyl 3-[(1-phenylethyl)amino]propanoate as a Precursor to Complex Organic Molecules

The reactivity of the ester and secondary amine functionalities, coupled with the influence of the chiral center, allows for the transformation of this compound into a variety of sophisticated organic structures.

Synthesis of β-Lactam Structures

The β-lactam, or 2-azetidinone, is a four-membered cyclic amide that forms the core structural motif of numerous important antibiotics, including penicillins and cephalosporins. Beyond their use as antibacterial agents, β-lactams are highly valued as synthetic intermediates for preparing a wide range of biologically active compounds. nih.gov One of the fundamental methods for creating the β-lactam ring is through the intramolecular cyclization of β-amino esters.

This compound is an ideal substrate for this transformation. The reaction is typically promoted by organometallic reagents, such as Grignard reagents (e.g., ethylmagnesium bromide). The reagent activates the N-H bond, facilitating a nucleophilic attack by the nitrogen atom onto the carbonyl carbon of the ester group. This process results in the closure of the four-membered ring and the elimination of an ethoxide leaving group, yielding a 1-(1-phenylethyl)-azetidin-2-one derivative. The stereochemistry at the C4 position of the resulting β-lactam is influenced by the existing stereocenter on the 1-phenylethyl group. This method provides a direct route to chiral, N-substituted β-lactams, which are key intermediates in medicinal chemistry. mdpi.com

Precursor MoleculeKey TransformationProduct ClassReagents/Conditions
This compoundIntramolecular CyclizationChiral β-Lactams (2-Azetidinones)Grignard Reagents (e.g., EtMgBr)

Intermediates for Amino Acid Derivatives and Peptidomimetic Oligomers

This compound is a protected form of a β-amino acid, a class of non-proteinogenic amino acids that are of great interest in medicinal chemistry. The controlled deprotection of this molecule can yield valuable building blocks. For instance, catalytic hydrogenolysis can cleave the N-(1-phenylethyl) bond to afford ethyl 3-aminopropanoate, a primary β-amino ester. Alternatively, hydrolysis of the ester group provides the corresponding N-substituted β-amino acid.

These derivatives are crucial for the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov β-Amino acid residues, when incorporated into a peptide backbone, induce unique secondary structures (e.g., helices and turns) that are different from those formed by natural α-amino acids. This structural diversity allows for the design of novel bioactive compounds, including protease inhibitors and other therapeutic agents. nih.gov

Precursor MoleculeKey TransformationProduct ClassPotential Applications
This compoundCatalytic Hydrogenolysis (N-debenzylation)Primary β-Amino EstersSynthesis of simple peptides and heterocycles
This compoundEster HydrolysisN-substituted β-Amino AcidsBuilding blocks for complex peptidomimetics

Building Blocks for Chiral Amines and Amino Alcohols

Enantiomerically pure amines and amino alcohols are fundamental chiral building blocks in asymmetric synthesis, serving as precursors, chiral auxiliaries, and ligands for catalysts. iris-biotech.deenamine.net this compound can be readily converted into such structures.

The reduction of the ester functionality using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) transforms the propanoate moiety into a propanol (B110389) group. This reaction yields 3-[(1-phenylethyl)amino]propan-1-ol, a chiral 1,3-amino alcohol. These amino alcohols are versatile intermediates; for example, they are used in the synthesis of chiral ligands for transition-metal catalysts and as precursors for biologically active molecules. mdpi.com The presence of both a hydroxyl and an amino group allows for further selective functionalization at two different points in the molecule.

Role of the 1-Phenylethyl Moiety in Asymmetric Inductions

The 1-phenylethyl group is not merely a structural component but plays a critical role in controlling the stereochemical outcome of reactions. This ability, known as asymmetric induction, is a cornerstone of modern asymmetric synthesis. wikipedia.org

Application as a Chiral Auxiliary in Diastereoselective Synthesis

The 1-phenylethylamine (B125046) (α-PEA) fragment is considered a "privileged" chiral auxiliary. mdpi.comdntb.gov.ua When attached to a substrate, as in this compound, it can effectively direct the stereochemistry of new chiral centers being formed. This process is known as diastereoselective synthesis. wikipedia.org

Reaction TypeRole of 1-Phenylethyl GroupOutcome
Enolate AlkylationSteric ShieldingHigh Diastereoselectivity
Aldol (B89426) AdditionFacial Bias in Transition StateFormation of one major diastereomeric product
Reduction of KetonesDirected Hydride DeliveryChiral Alcohols

Chiral Ligand and Organocatalyst Design Featuring Phenylethyl Fragments

The chiral 1-phenylethylamine motif is a foundational element in the design of numerous successful chiral ligands and organocatalysts. mdpi.comdntb.gov.ua Chiral ligands coordinate to a metal center, creating a chiral environment that enables the metal to catalyze reactions enantioselectively. For example, the secondary amine in this compound can be modified, such as by reaction with chlorodiphenylphosphine, to create a phosphine-containing ligand. Such ligands are used in important industrial processes like asymmetric hydrogenation. mdpi.com

Furthermore, the 1-phenylethylamine structure is a common building block for modular organocatalysts. These are small, metal-free organic molecules that can catalyze asymmetric reactions. The defined stereocenter of the phenylethyl group is crucial for creating the specific three-dimensional arrangement necessary to differentiate between enantiomeric transition states, leading to high enantioselectivity in the final product. nih.gov

Contributions to Methodological Advancements in Organic Synthesis

The chiral β-amino ester, this compound, serves as a valuable molecular entity that has contributed to the advancement of modern organic synthesis methodologies. Its utility is particularly notable in the expansion of substrate applicability for established catalytic reactions and in the innovation of environmentally benign synthetic routes for β-amino esters.

Expansion of Substrate Scope for Existing Catalytic Reactions

The incorporation of the chiral (1-phenylethyl)amino moiety in this compound plays a crucial role in asymmetric synthesis. This chiral auxiliary can direct the stereochemical course of a reaction, enabling the effective use of a wider array of substrates in various catalytic processes that might otherwise result in poor stereoselectivity.

In asymmetric catalysis, the chiral environment created by the catalyst or a chiral auxiliary is paramount for achieving high enantiomeric or diastereomeric excess. The phenylethylamine group, a well-established chiral inducer, when part of the β-amino ester structure, can influence the facial selectivity of approaching reagents. This inherent chirality allows for the successful application of substrates that lack strong directing groups or are sterically hindered, thereby expanding the utility of existing catalytic methods.

For instance, in diastereoselective conjugate addition reactions, the chiral nitrogen center can chelate to a metal catalyst, forming a rigid transition state that favors the formation of one diastereomer over the other. This effect can be leveraged to include a broader range of Michael acceptors and donors that would typically exhibit low selectivity.

The following table illustrates the conceptual expansion of substrate scope in a hypothetical catalytic reaction through the use of a chiral auxiliary like the (1-phenylethyl)amino group.

Substrate TypeTypical Limitation in Standard Catalytic ReactionEnabled Outcome with Chiral Auxiliary
Prochiral ketones with similar-sized substituentsLow enantioselectivity due to minimal steric differentiationHigh enantioselectivity due to diastereomeric transition states
α,β-Unsaturated esters with bulky β-substituentsLow reactivity or poor diastereoselectivity due to steric hindranceImproved diastereoselectivity and conversion rates
Acyclic enolatesPoor facial selectivity leading to racemic or near-racemic mixturesHigh diastereoselectivity in alkylation and aldol reactions

The presence of the chiral (1-phenylethyl)amino group within the β-amino ester framework can thus transform a catalytic reaction with a limited substrate scope into a more versatile synthetic tool.

Development of Green Chemistry Approaches for β-Amino Ester Synthesis

The synthesis of chiral β-amino esters, including this compound, has been a focal point for the development of more sustainable and environmentally friendly chemical processes. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials compared to traditional synthetic methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products. nih.gov The application of microwave-assisted organic synthesis (MAOS) to the preparation of β-amino esters can lead to more energy-efficient processes. rsc.org For example, the conjugate addition of (R)- or (S)-α-phenylethylamine to ethyl acrylate (B77674) can be accelerated under microwave irradiation, minimizing the need for prolonged heating and potentially reducing the formation of side products. nih.gov

Solvent-Free Synthesis: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions are highly desirable as they reduce environmental pollution and simplify purification procedures. scielo.br The synthesis of β-amino esters has been successfully achieved under solvent-free conditions, often with the aid of a solid support or catalyst. researchgate.net This approach is applicable to the synthesis of this compound, thereby minimizing the environmental impact associated with solvent use.

Enzymatic Synthesis: Biocatalysis, utilizing enzymes to catalyze chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Lipases, for instance, are known to catalyze the synthesis of esters under mild conditions. scirp.orgnih.gov The enzymatic synthesis of this compound could proceed via the aminolysis of an appropriate ester with (1-phenylethyl)amine, or through the resolution of a racemic mixture to yield the desired enantiomerically pure product. google.com This method operates under mild temperature and pH conditions, often in aqueous media, and with high stereospecificity.

The table below summarizes the advantages of these green chemistry approaches for the synthesis of chiral β-amino esters.

Green Chemistry ApproachKey Advantages
Microwave-Assisted SynthesisReduced reaction times, lower energy consumption, often higher yields. nih.gov
Solvent-Free SynthesisMinimizes or eliminates the use of hazardous solvents, reduces waste, simplifies work-up. scielo.brresearchgate.net
Enzymatic SynthesisHigh selectivity (chemo-, regio-, and stereo-), mild reaction conditions, biodegradable catalysts (enzymes). scirp.orgnih.gov

The development and application of these green methodologies in the synthesis of this compound and related compounds represent a significant step forward in sustainable organic chemistry.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-[(1-phenylethyl)amino]propanoate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting ethyl 3-aminopropanoate with 1-phenylethyl bromide in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or ethanol) and temperature (25–60°C) significantly influence reaction efficiency. For example, tert-butyl analogs synthesized via similar methods achieved yields of 21–91% depending on steric hindrance and reagent purity . Optimization should include monitoring by TLC and adjusting stoichiometry to minimize side products like unreacted amine or ester hydrolysis byproducts.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the ethyl ester (~δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for OCH2_2), the 1-phenylethyl group (aromatic protons at δ 7.2–7.4 ppm), and the propanoate backbone (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 249.3 for C13_{13}H19_{19}NO2+_2^+) and fragmentation patterns.
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. How should researchers safely handle this compound in the laboratory?

Safety protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles.
  • Respiratory Protection : Use NIOSH-approved P95 respirators for aerosolized particles; OV/AG/P99 filters if vapor exposure is suspected .
  • Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile intermediates.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and avoid drain contamination .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral resolution or asymmetric catalysis is required. For example:

  • Chiral Auxiliaries : Use tert-butyl esters with chiral centers (e.g., tert-butyl 3-((1-phenylethyl)amino)propanoate) to induce stereoselectivity during alkylation .
  • Catalytic Asymmetric Synthesis : Employ palladium catalysts with chiral ligands (e.g., BINAP) in Buchwald-Hartwig amination reactions to control axial chirality .
  • Chromatographic Resolution : Separate racemic mixtures using chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The 1-phenylethyl group introduces steric hindrance, slowing nucleophilic attacks at the β-carbon. Electronic effects from the ester carbonyl deactivate the α-position, directing reactivity toward the amino group. For example, in Pd-catalyzed couplings, bulky substituents reduce yields (e.g., 23% for spirocyclic analogs vs. 91% for less hindered derivatives) . Computational modeling (DFT) can predict reaction sites, while adjusting ligands (e.g., XPhos) improves catalytic efficiency .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results?

Contradictions often arise from:

  • Impurity Profiles : Side products (e.g., hydrolyzed esters) may skew NMR/MS data. Re-run reactions under strictly anhydrous conditions and verify purity via HPLC .
  • Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states differently than nonpolar ones, altering yields. Systematically test solvents and document dielectric constants .
  • Isomeric Intermediates : Cis/trans isomerism in intermediates can cause split NMR peaks. Use NOESY or variable-temperature NMR to confirm configurations .

Q. What strategies are effective for scaling up this compound synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Batch vs. Flow Chemistry : Transition from batch to continuous flow systems improves heat/mass transfer, reducing side reactions .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) like temperature, pressure, and mixing speed using design-of-experiments (DoE) software .

Methodological Notes

  • Data Reporting : Include detailed reaction logs (time, temperature, solvent purity) and raw spectral data in supplementary materials.
  • Ethical Compliance : Adhere to institutional safety protocols and declare synthetic routes in publications to ensure reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.